molecular formula C8H9ClN2O B3433511 2-chloro-N-(4-methylpyridin-2-yl)acetamide CAS No. 36145-30-9

2-chloro-N-(4-methylpyridin-2-yl)acetamide

Cat. No.: B3433511
CAS No.: 36145-30-9
M. Wt: 184.62 g/mol
InChI Key: DFOXLZBORMTYGQ-UHFFFAOYSA-N
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Description

2-Chloro-N-(4-methylpyridin-2-yl)acetamide is a chloroacetamide derivative featuring a pyridine ring substituted with a methyl group at the 4-position. The compound’s structure comprises a chlorinated acetamide moiety directly attached to the pyridin-2-yl nitrogen, making it a versatile intermediate in medicinal and agrochemical research. Its biological relevance stems from the pyridine ring’s ability to participate in hydrogen bonding and π-π interactions, while the chloroacetamide group may act as a reactive site for nucleophilic substitution or metabolic activation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-(4-methylpyridin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O/c1-6-2-3-10-7(4-6)11-8(12)5-9/h2-4H,5H2,1H3,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFOXLZBORMTYGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501265870
Record name 2-Chloro-N-(4-methylpyridin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501265870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36145-30-9
Record name 2-Chloro-N-(4-methylpyridin-2-yl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36145-30-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-(4-methylpyridin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501265870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-methylpyridin-2-yl)acetamide typically involves the reaction of 4-methyl-2-pyridinecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-chloroacetamide under appropriate conditions to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at room temperature or under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-methylpyridin-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an N-substituted acetamide, while oxidation can produce a corresponding carboxylic acid derivative .

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-methylpyridin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Differences

The biological and chemical properties of chloroacetamides are highly dependent on substituents attached to the nitrogen atom. Below is a comparative analysis with key analogues:

Table 1: Structural and Functional Comparison
Compound Name Substituents on Acetamide Nitrogen Key Features Biological Activity/Application Reference
2-Chloro-N-(4-methylpyridin-2-yl)acetamide 4-Methylpyridin-2-yl Methyl enhances lipophilicity; pyridine enables H-bonding. Anticancer (e.g., in MTT assays)
N-(4-Chloropyridin-2-yl)acetamide 4-Chloropyridin-2-yl Chlorine at pyridine 4-position; electron-withdrawing effects. Synthetic intermediate
2-Chloro-N-(thiazol-2-yl)acetamide Thiazol-2-yl Thiazole ring introduces sulfur atom; altered electronic properties. Anticancer (OMS series)
Acetochlor (Herbicide) Ethoxymethyl and ethyl-methylphenyl Bulky substituents for herbicidal activity; metabolic activation to CMEPA. Pre-emergent herbicide; carcinogenic
2-Chloro-N-(5-chloropyridin-2-yl)acetamide 5-Chloropyridin-2-yl Dual chloro substituents; increased electrophilicity. Intermediate in heterocyclic synthesis

Metabolic and Toxicological Profiles

  • Herbicide Metabolites: Compounds like CDEPA (from alachlor) and CMEPA (from acetochlor) are carcinogenic via oxidative bioactivation.
  • Synthetic Derivatives : Thiazole-based chloroacetamides (e.g., OMS10–OMS13) show varied cytotoxicity, highlighting substituent-dependent effects on safety profiles .

Biological Activity

  • Molecular Formula : C7H8ClN2O
  • Molecular Weight : Approximately 198.64 g/mol
  • Structure :

Biological Activity Overview

Research indicates that compounds with similar structures to 2-chloro-N-(4-methylpyridin-2-yl)acetamide have shown notable biological activities, particularly against various bacterial strains. The presence of the chlorinated and methylated pyridine moieties may enhance its efficacy as an antimicrobial agent.

Antimicrobial Activity

Studies on related compounds suggest that chloroacetamides can demonstrate significant antibacterial properties. For instance, derivatives of chloroacetamides have been reported to be effective against both Gram-positive and Gram-negative bacteria, making them promising candidates for pharmaceutical development.

CompoundActivityReference
This compoundPotential antimicrobial
N-(4-Chloropyridin-2-yl)acetamideSignificant antibacterial
N-(6-Chloropyridin-2-yl)pivalamideModerate antibacterial

Case Studies and Research Findings

  • Antibacterial Studies : A study examining various pyridine derivatives found that those containing halogen substituents displayed enhanced antibacterial activity. For example, compounds similar to this compound exhibited inhibition values against Escherichia coli ranging from moderate to high, suggesting that the structural components play a crucial role in their effectiveness .
  • Synthesis and Activity Correlation : The synthesis of novel pyridine-based derivatives has shown that modifications in the substituents can lead to varying degrees of biological activity. Compounds with both chloro and methyl groups have been linked to improved anti-thrombolytic activities, indicating that similar modifications could enhance the efficacy of this compound .
  • Comparative Analysis : A comparative analysis of various acetamide derivatives highlighted that the presence of both chlorine and methyl groups significantly influences their biological activities. The unique combination present in this compound may provide it with distinct advantages over other derivatives .

Q & A

Q. What are the optimized synthetic routes and reaction conditions for 2-chloro-N-(4-methylpyridin-2-yl)acetamide?

The synthesis typically involves nucleophilic substitution reactions. For example, 2-chloroacetamide derivatives can be prepared by reacting chloroacetyl chloride with 4-methylpyridin-2-amine under basic conditions (e.g., using triethylamine as a catalyst). Solvents like ethanol or acetonitrile are commonly employed, with reflux conditions (70–80°C) to enhance reaction efficiency . Purification often involves recrystallization from chloroform-acetone mixtures. Monitoring via thin-layer chromatography (TLC) ensures reaction completion .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra confirm substituent positions and molecular geometry. For instance, the methyl group on the pyridine ring appears as a singlet near δ 2.5 ppm in ¹H NMR .
  • Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1550 cm⁻¹ (C-N stretch) validate the acetamide group .
  • Mass Spectrometry (MS) : High-resolution MS determines molecular weight accuracy (e.g., [M+H]+ ion for C₈H₉ClN₂O: calc. 185.05, obs. 185.06) .

Q. How can researchers ensure reproducibility in synthesizing this compound across different laboratories?

Standardize protocols by:

  • Documenting precise stoichiometry (e.g., 1:1 molar ratio of chloroacetyl chloride to 4-methylpyridin-2-amine).
  • Controlling reaction parameters (temperature ±2°C, solvent purity ≥99%).
  • Validating purity via melting point analysis (reported range: 145–148°C) and comparative HPLC retention times .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

The electron-withdrawing chlorine atom activates the acetamide’s α-carbon for nucleophilic attack. In reactions with thiols (e.g., 2-mercaptopyrimidines), the chloride leaving group is displaced, forming sulfur-linked derivatives. Density Functional Theory (DFT) studies suggest transition states with partial negative charge localization on the pyridine nitrogen, stabilizing intermediates . Kinetic studies in polar aprotic solvents (e.g., DMF) show second-order dependence on nucleophile concentration .

Q. How can contradictory biological activity data for this compound be resolved?

Discrepancies often arise from:

  • Assay Variability : Differences in cell lines (e.g., Gram-positive vs. Gram-negative bacteria) or incubation times. Standardize protocols using CLSI guidelines .
  • Purity Thresholds : Impurities ≥5% (e.g., unreacted starting materials) can skew results. Validate purity via orthogonal methods (NMR, HPLC) .
  • Structural Analogues : Compare activity with derivatives (e.g., 2-chloro-N-(5-methylpyridin-2-yl)acetamide) to isolate substituent effects .

Q. What strategies are effective for studying this compound’s interactions with biological targets?

  • Molecular Docking : Use software like AutoDock Vina to predict binding affinities to enzymes (e.g., bacterial dihydrofolate reductase). Validate with mutagenesis studies .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) with purified proteins .
  • In Vitro Assays : Measure IC₅₀ values in enzyme inhibition assays (e.g., acetylcholinesterase) under controlled pH and temperature .

Q. How does the crystal structure of related compounds inform the design of derivatives with enhanced stability?

X-ray crystallography (e.g., PDB ID 2NL) reveals key intermolecular interactions:

  • Hydrogen Bonds : Between the acetamide carbonyl and pyridine nitrogen (distance: 2.8–3.0 Å).
  • π-Stacking : Aromatic rings align with 3.5 Å spacing, enhancing crystalline packing . Modifications (e.g., introducing methyl groups) can sterically hinder hydrolysis, improving shelf-life .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-chloro-N-(4-methylpyridin-2-yl)acetamide
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2-chloro-N-(4-methylpyridin-2-yl)acetamide

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